B-428

Beschreibung

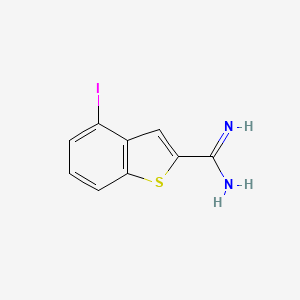

Contextualization within Heterocyclic Chemistry: The Benzothiophene (B83047) Scaffold

Significance of Sulfur-Containing Heterocycles in Medicinal and Materials Science

Heterocyclic compounds, particularly those containing sulfur and nitrogen, are cornerstones of medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The presence of a sulfur atom within a cyclic structure introduces unique physicochemical properties compared to its carbon-based counterparts, influencing the molecule's electronic distribution, planarity, and binding capabilities. nih.govtandfonline.com These characteristics make sulfur-containing heterocycles privileged structures in drug discovery, as they often exhibit enhanced binding affinity for various enzymes and receptors. tandfonline.com Their applications are vast, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials like molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.comthieme-connect.com The development of synthetic methods for creating these heterocycles is an active area of research, driven by their potential in creating novel bioactive compounds and materials. thieme-connect.comacs.orgacs.org

Evolution of Benzothiophene Derivatives in Scientific Literature

The benzothiophene scaffold, a prominent member of the sulfur-containing heterocycle family, has a rich history in scientific research. researchgate.netnih.gov Its structural similarity to endogenous molecules and its ability to be readily functionalized have made it a focal point for developing new therapeutic agents. researchgate.netnih.gov The literature documents a wide array of biological activities associated with benzothiophene derivatives, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. rsc.orgnih.govnih.gov Several commercially successful drugs are built upon this scaffold, such as the selective estrogen receptor modulator Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole . nih.gov Furthermore, in materials science, derivatives like researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) have found significant use in the fabrication of organic field-effect transistors (OFETs). researchgate.net The continuous exploration of benzothiophene derivatives highlights their versatility and enduring importance in scientific advancement. nih.govacs.org

Importance of the Carboximidamide Functionality in Molecular Recognition

Role of Imidamide Groups in Ligand-Target Interactions

The carboximidamide, or amidine, group is a critical functional group in molecular recognition, primarily due to its ability to form strong and specific interactions with biological targets. This basic group can be protonated at physiological pH, allowing it to engage in salt bridges and hydrogen bonding with acidic residues like aspartate and glutamate (B1630785) in protein binding sites. youtube.com These electrostatic and hydrogen bond interactions are fundamental to the affinity and specificity of a ligand for its receptor. nih.govyoutube.com For instance, in the context of serine protease inhibitors, the amidine group of 2-amidinobenzothiophenes has been shown to be a key pharmacophore, effectively mimicking the guanidinium (B1211019) group of arginine and binding within the S1 specificity pocket of enzymes like Factor IXa. acs.org The geometry and electronic nature of the amidine group allow it to serve as a potent hydrogen bond donor, anchoring the ligand within the active site. youtube.com

Chemical Space and Bioisosteric Replacements of the Carboximidamide Group

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design. drugdesign.orgdrughunter.com It allows for the fine-tuning of a molecule's physicochemical properties, such as permeability, metabolic stability, and selectivity, while preserving its essential binding interactions. drughunter.comnih.gov For the carboximidamide group, potential bioisosteric replacements would need to mimic its size, shape, and, crucially, its hydrogen-bonding and basic properties.

While direct, widely-cited bioisosteres for the carboximidamide are context-specific, general principles of bioisosterism can be applied. Non-classical bioisosteres, which are structurally different but produce similar biological effects, are often considered. drughunter.com For example, small nitrogen-containing heterocycles could potentially serve as replacements. Groups like guanidines or other small, basic moieties might also be explored to replicate the key interactions of the amidine. The goal of such a replacement would be to optimize the drug-like properties of the lead compound without sacrificing its affinity for the target protein. nih.govresearchgate.net

Role of Halogen Substituents in Chemical Reactivity and Biological Activity

Halogen atoms play a multifaceted role in the design of biologically active molecules. tutorchase.comnih.gov Their introduction into an organic scaffold can significantly alter a compound's physical and chemical properties. tutorchase.com Halogens are electronegative and can exert a strong inductive electron-withdrawing effect, influencing the acidity or basicity of nearby functional groups and the reactivity of the aromatic ring. libretexts.org They also increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The iodine atom in 4-Iodo-1-benzothiophene-2-carboximidamide is particularly noteworthy. As the largest and least electronegative of the common halogens, iodine is highly polarizable. fiveable.me This property allows it to participate in so-called "halogen bonds," which are specific, non-covalent interactions between the electropositive region on the halogen (the σ-hole) and a nucleophilic site on a biological target. These interactions can contribute significantly to binding affinity and selectivity. Furthermore, the iodine substituent can serve as a useful synthetic handle, enabling further chemical modifications through reactions like palladium-catalyzed cross-couplings. acs.org In a biological context, iodine is an essential trace element for vertebrates and its compounds have various medical applications, from antiseptics to contrast agents. mdpi.comwikipedia.orgrsc.orgdrugbank.comwikipedia.org

Impact of Iodine on Electronic and Steric Properties

The iodine atom significantly impacts the electronic and steric profile of the benzothiophene scaffold. Electronically, iodine is the most polarizable and least electronegative of the stable halogens, which allows it to engage in unique non-covalent interactions. nih.gov The presence of the iodine atom can influence the electron distribution across the aromatic system, which can, in turn, affect the binding affinity of the molecule to its biological target. nih.gov

From a steric perspective, the large atomic radius of iodine introduces considerable bulk. This steric hindrance can play a crucial role in the selectivity of the compound for its target enzyme by influencing the orientation of the molecule within the binding pocket. nih.gov In some cases, the steric strain introduced by a bulky ortho-substituent like iodine can be released upon binding, contributing favorably to the binding energy. nih.gov

Halogen Bonding Interactions in Supramolecular Chemistry and Drug Design

A key aspect of the iodine atom's influence is its ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as a nitrogen or oxygen atom. nih.gov These interactions are highly directional and have emerged as a powerful tool in supramolecular chemistry and rational drug design. nih.gov

Overview of Research Trajectories for 4-Iodo-1-benzothiophene-2-carboximidamide and its Structural Analogues

Research into 4-Iodo-1-benzothiophene-2-carboximidamide has paved the way for the exploration of its structural analogs as potential therapeutic agents. The benzothiophene-2-carboximidamide scaffold has proven to be a versatile platform for the development of inhibitors for various enzymes.

One major research trajectory has been the development of more potent and selective urokinase inhibitors based on the 4-substituted benzo[b]thiophene-2-carboximidamide template. nih.govnih.gov By modifying the substituent at the 4-position, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds. nih.gov

Another significant area of research is the investigation of benzothiophene-2-carboximidamide analogs as inhibitors of nitric oxide synthase (NOS). Selective inhibition of the different isoforms of NOS is a key therapeutic goal for various diseases, and the benzothiophene scaffold has shown promise in this regard.

The exploration of halogen bonding in drug design continues to be a vibrant field of research. The insights gained from studying compounds like 4-Iodo-1-benzothiophene-2-carboximidamide are being applied to the design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The ability of iodine and other halogens to form specific, strong, and directional interactions makes them valuable tools in the medicinal chemist's arsenal.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Iodo-1-benzothiophene-2-carboximidamide | 154628-42-9 | C₉H₇IN₂S | 302.14 |

| Methyl 4-iodobenzo[b]thiophene-2-carboxylate | C₁₀H₇IO₂S | 318.13 | |

| 4-Iodobenzo[b]thiophene-2-carbonitrile | C₉H₄INS | 285.11 | |

| 3-Fluoroiodobenzene | 1121-86-4 | C₆H₄FI | 222.00 |

Research Findings on 4-Iodo-1-benzothiophene-2-carboximidamide (B428) as a uPA Inhibitor

| Parameter | Value | Target Enzyme | Cell Line (for cell surface inhibition) | Reference |

| IC₅₀ | 0.32 µM | Human uPA | - | nih.govresearchgate.net |

| Kᵢ | 0.53 µM (competitive) | Human uPA | - | nih.govresearchgate.net |

| IC₅₀ | 0.54 µM | Cell Surface uPA | HT1080 human fibrosarcoma | nih.govresearchgate.net |

An in-depth examination of the synthetic methodologies for 4-Iodo-1-benzothiophene-2-carboximidamide reveals a multi-step process targeting the construction of the core benzothiophene structure and the subsequent introduction of its characteristic functional groups. The synthesis is strategically divided into the formation of the bicyclic heteroaromatic system and the installation of the carboximidamide moiety.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

154628-42-9 |

|---|---|

Molekularformel |

C9H7IN2S |

Molekulargewicht |

302.14 g/mol |

IUPAC-Name |

4-iodo-1-benzothiophene-2-carboximidamide |

InChI |

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12) |

InChI-Schlüssel |

YERQOXAYAFWFEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |

Synonyme |

4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |

Herkunft des Produkts |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Iodo 1 Benzothiophene 2 Carboximidamide

Reactivity at the Iodine Moiety

The iodine substituent on the benzothiophene (B83047) ring is an excellent leaving group, rendering the C4 position susceptible to a variety of substitution reactions. Its reactivity is a cornerstone for the elaboration and diversification of the benzothiophene scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-I bond of 4-iodo-1-benzothiophene-2-carboximidamide is an ideal handle for these transformations due to its high reactivity in the oxidative addition step of the catalytic cycle, which is often rate-determining. rsc.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. researchgate.net This reaction is widely used to form biaryl structures. For 4-iodo-1-benzothiophene-2-carboximidamide, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-1-benzothiophene-2-carboximidamide derivative. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate (formed from the boronic acid and base) and subsequent reductive elimination to give the final product and regenerate the catalyst. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.orgrsc.org This reaction is exceptionally useful for synthesizing arylalkynes. Reacting 4-iodo-1-benzothiophene-2-carboximidamide with a terminal alkyne under Sonogashira conditions would introduce an alkynyl substituent at the C4 position. The generally accepted mechanism involves two separate cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.govnih.gov This method would allow for the introduction of vinyl groups at the C4 position of the benzothiophene core. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and forms a hydridopalladium species, which is then converted back to the active catalyst by the base. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Expected Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-1-benzothiophene-2-carboximidamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1-benzothiophene-2-carboximidamide |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-((E)-2-Phenylvinyl)-1-benzothiophene-2-carboximidamide |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. rsc.org Unlike more common SN1 and SN2 reactions, the SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. fiveable.mersc.org For 4-iodo-1-benzothiophene-2-carboximidamide, the benzothiophene ring system and the carboximidamide group are not potent electron-withdrawing groups in the same manner as a nitro group. Therefore, SNAr reactions at the C-I bond are expected to be challenging and would likely require highly reactive nucleophiles and/or harsh reaction conditions (high temperature and pressure).

Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, possesses two nitrogen atoms that are nucleophilic and can participate in a variety of chemical transformations.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the carboximidamide group can be readily functionalized through alkylation and acylation.

N-Alkylation: The reaction with alkyl halides can lead to the formation of N-alkylated products. This reaction is often complicated by the potential for over-alkylation to form di-, tri-, or even tetra-alkylated quaternary ammonium (B1175870) salts, as each alkylation step can increase the nucleophilicity of the nitrogen atom. youtube.com Selective mono-alkylation can be challenging and may require careful control of stoichiometry and reaction conditions, or the use of alternative methods like reductive amination. rsc.orgepa.govrsc.org The regioselectivity (alkylation on the internal vs. terminal nitrogen) would also need to be considered.

N-Acylation: Acylation with reagents like acyl chlorides or anhydrides provides a route to N-acyl derivatives. This reaction is generally easier to control than alkylation, and mono-acylation is often the major product. Such reactions can be used to install various functional groups or protecting groups onto the carboximidamide moiety. rsc.org

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Reagent Example | Typical Conditions | Expected Product Class |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Methylated carboximidamide derivative |

| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acetylated carboximidamide derivative |

Condensation Reactions with Carbonyl Compounds

The nucleophilic nitrogens of the carboximidamide group can react with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. These condensation reactions can lead to the formation of either simple imine-type adducts or new heterocyclic rings, depending on the nature of the carbonyl compound and the reaction conditions. epa.gov

Reaction with Aldehydes and Ketones: A simple condensation with an aldehyde or ketone can form a new C=N bond, displacing water. This is a fundamental reaction in the synthesis of many nitrogen-containing heterocycles. libretexts.org For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a fused imidazole (B134444) or pyrazine (B50134) ring system. The Claisen-Schmidt condensation, involving the reaction of a ketone with an aryl aldehyde, is another relevant transformation. libretexts.org

Intramolecular Condensation: In cases where a carbonyl group is introduced elsewhere in the molecule (for example, via a Friedel-Crafts acylation on the benzothiophene ring), an intramolecular condensation with the carboximidamide group could be a viable strategy for constructing complex, polycyclic heterocyclic systems. vanderbilt.edu

Cyclization Reactions to Form Fused Heterocycles

The presence of the ortho-positioned iodine atom and the carboximidamide group on the benzothiophene core of 4-Iodo-1-benzothiophene-2-carboximidamide makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. Transition-metal-catalyzed reactions are particularly well-suited for this purpose, with palladium-catalyzed cross-coupling reactions being a cornerstone of such synthetic strategies. nih.govnobelprize.org

One of the most powerful methods for forming new rings onto an existing aromatic or heteroaromatic structure is the intramolecular Heck reaction. In the case of 4-Iodo-1-benzothiophene-2-carboximidamide, if the carboximidamide nitrogen were to be functionalized with a vinyl group, a palladium-catalyzed intramolecular cyclization could be envisioned. This would likely proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular carbopalladation of the vinyl group and subsequent β-hydride elimination to regenerate the catalyst and furnish a fused pyrimidine (B1678525) or pyrimidinone derivative, depending on the exact nature of the substituent.

Similarly, Sonogashira coupling of the 4-iodo position with a terminal alkyne bearing a suitable functional group could set the stage for a subsequent intramolecular cyclization. For instance, coupling with an alkyne bearing a primary amine could, upon a subsequent palladium- or copper-catalyzed step, lead to the formation of a fused pyridine (B92270) ring. The general utility of iterative Sonogashira coupling followed by iodocyclization for the synthesis of polyheterocyclic compounds has been demonstrated, highlighting the versatility of the iodo-functional group in such synthetic endeavors. nih.gov

Furthermore, copper-catalyzed Ullmann-type couplings could be employed to forge new bonds. For example, intramolecular N-arylation, where one of the nitrogen atoms of the carboximidamide group displaces the iodine atom, could lead to the formation of a five-membered fused ring system. Such reactions are often promoted by copper(I) salts in the presence of a suitable ligand and base.

The following table provides a hypothetical overview of potential cyclization reactions starting from derivatives of 4-Iodo-1-benzothiophene-2-carboximidamide, based on known transition-metal-catalyzed methodologies.

| Starting Material Derivative | Reaction Type | Catalyst/Reagents | Potential Fused Heterocycle |

| N-vinyl-4-iodo-1-benzothiophene-2-carboximidamide | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Thieno[4,3,2-de]pyrimidine derivative |

| 4-(2-aminoethynyl)-1-benzothiophene-2-carboximidamide | Intramolecular Cyclization | PdCl₂(PPh₃)₂, CuI, Base | Thieno[4,3,2-de]pyridin-amine derivative |

| 4-Iodo-1-benzothiophene-2-carboximidamide | Intramolecular N-arylation | CuI, L-proline, Base | A fused five-membered ring containing a nitrogen atom |

Reactivity of the Benzothiophene Ring System

The reactivity of the benzothiophene ring in 4-Iodo-1-benzothiophene-2-carboximidamide is influenced by the interplay of the electron-donating sulfur atom and the electron-withdrawing iodo and carboximidamide substituents.

Electrophilic Aromatic Substitution Patterns on the Benzothiophene Core

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of benzothiophene, electrophilic attack generally occurs preferentially at the C3 position of the thiophene (B33073) ring, unless this position is blocked. chemicalbook.com However, the substituents on the ring in 4-Iodo-1-benzothiophene-2-carboximidamide will significantly influence the regioselectivity of further substitution reactions.

The carboximidamide group at the C2 position is expected to be a deactivating, meta-directing group for electrophilic aromatic substitution on the thiophene ring due to its electron-withdrawing nature. The iodine atom at the C4 position is a deactivating group due to its inductive effect, but it is an ortho-, para-director due to the lone pair donation. youtube.comunizin.orglibretexts.org

Considering the combined effects of these substituents, electrophilic attack on the benzene (B151609) ring portion of the molecule is more likely than on the already substituted and deactivated thiophene ring. Within the benzene ring, the positions ortho and para to the sulfur atom (C7 and C5, respectively) are generally more activated. The iodine at C4 will direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C7). The C3 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C7 position, which is para to the iodine and ortho to the sulfur atom, and to a lesser extent at the C5 position, which is ortho to the iodine.

The following table summarizes the predicted directing effects of the substituents on the benzothiophene core of 4-Iodo-1-benzothiophene-2-carboximidamide for a hypothetical nitration reaction.

| Position | Influence of Carboximidamide (at C2) | Influence of Iodine (at C4) | Influence of Sulfur (part of the ring) | Overall Predicted Reactivity |

| C3 | Substituted | Ortho (deactivated) | - | Unlikely |

| C5 | - | Ortho (directed) | Para (activated) | Possible |

| C6 | - | Meta | Meta | Unlikely |

| C7 | - | Para (directed) | Ortho (activated) | Most Likely |

Oxidation and Reduction Chemistry of the Sulfur Atom and Ring System

The sulfur atom in the benzothiophene ring can be oxidized to the corresponding sulfoxide (B87167) and sulfone. mdpi.comresearchgate.net This transformation significantly alters the electronic properties of the ring system, generally making it more electron-deficient. mdpi.com The oxidation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The presence of the electron-withdrawing iodo and carboximidamide groups might make the sulfur atom less susceptible to oxidation compared to unsubstituted benzothiophene. The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the carboximidamide group. Studies on the oxidation of substituted benzothiophenes have shown that the rate of oxidation can be influenced by the electronic nature of the substituents. nih.gov

Reduction of the benzothiophene ring system is also possible, although it typically requires more forcing conditions than the reduction of isolated double bonds. researchgate.netslideshare.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under high pressure and temperature can lead to the saturation of the thiophene ring and potentially the benzene ring as well. The presence of the iodo substituent makes the molecule susceptible to hydrodeiodination under these conditions.

A milder method for the partial reduction of the benzene ring is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This reaction selectively reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative, leaving the thiophene ring intact. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents.

Mechanistic Elucidation of Key Transformations Involving 4-Iodo-1-benzothiophene-2-carboximidamide

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For a molecule like 4-Iodo-1-benzothiophene-2-carboximidamide, mechanistic studies would likely focus on its participation in transition-metal-catalyzed cross-coupling reactions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of reactions involving 4-Iodo-1-benzothiophene-2-carboximidamide, such as a palladium-catalyzed Suzuki or Heck coupling, would provide valuable insights into the reaction mechanism. By systematically varying the concentrations of the reactants, catalyst, and ligand, and monitoring the reaction rate, the rate law can be determined. This information can help to identify the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. uni-muenchen.deresearchgate.net

A hypothetical kinetic study of a Suzuki coupling of 4-Iodo-1-benzothiophene-2-carboximidamide with a boronic acid could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC. The data could be used to determine the reaction order with respect to each component, providing clues about the composition of the transition state in the rate-determining step.

Intermediate Identification and Trapping Experiments

The direct observation or trapping of reactive intermediates is a powerful tool for elucidating reaction mechanisms. slideshare.netacs.org In the context of palladium-catalyzed reactions of 4-Iodo-1-benzothiophene-2-carboximidamide, key intermediates would include the oxidative addition product, a palladacycle in the case of intramolecular reactions, and various other palladium(II) species within the catalytic cycle.

Techniques such as low-temperature NMR spectroscopy could potentially allow for the direct observation of some of these intermediates. Alternatively, trapping experiments could be designed to provide indirect evidence for their existence. acs.org For example, in a Heck reaction, the intermediate palladacycle could potentially be trapped by the addition of a suitable reagent that reacts with it in a predictable manner.

In radical reactions, which could be initiated photochemically or with a radical initiator, spin trapping experiments using reagents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) followed by EPR (Electron Paramagnetic Resonance) spectroscopy could be used to detect and identify any radical intermediates.

The following table lists some potential intermediates in reactions involving 4-Iodo-1-benzothiophene-2-carboximidamide and possible methods for their detection.

| Reaction Type | Potential Intermediate | Detection/Trapping Method |

| Palladium-catalyzed cross-coupling | Pd(II) oxidative addition complex | Low-temperature NMR, X-ray crystallography of a stable analogue |

| Intramolecular Heck Reaction | Palladacycle | Trapping with a reactive alkene or alkyne |

| Photochemical reactions | Radical cation or anion | EPR spectroscopy with spin trapping agents |

Derivatization Strategies and Analogue Synthesis of 4 Iodo 1 Benzothiophene 2 Carboximidamide

Modification of the Iodine Substituent for Diverse Functional Groups

The iodine atom on the benzothiophene (B83047) ring is a key functional group for introducing molecular diversity. Its relatively low bond strength and susceptibility to oxidative addition make it an ideal handle for various transition metal-catalyzed cross-coupling reactions.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of carbon-based substituents at the 4-position is a common strategy to explore the impact of steric and electronic variations on the molecule's properties. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodo-1-benzothiophene-2-carboximidamide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the introduction of a variety of aryl and heteroaryl groups. numberanalytics.com The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and can be tailored to the specific substrates being used.

Stille Coupling: An alternative to the Suzuki coupling, the Stille reaction utilizes organotin reagents. While effective, the toxicity associated with organotin compounds has led to a preference for other methods in many applications.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the premier method. This reaction couples the 4-iodo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Negishi Coupling: The introduction of alkyl groups can be achieved via Negishi coupling, which employs organozinc reagents.

These reactions facilitate the creation of a vast library of derivatives with tailored electronic and steric properties.

Table 1: Representative Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Reagent Type | Catalyst System (Typical) | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Aryl, Heteroaryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Alkyl, Aryl, Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl |

Conversion to Other Halogenated Analogues

To finely tune the electronic properties and metabolic stability of the molecule, the iodine atom can be replaced with other halogens.

Finkelstein Reaction: The iodo group can be exchanged for other halogens, such as bromine or chlorine, through a halogen exchange reaction, often catalyzed by copper(I) salts.

Fluorination: The introduction of a fluorine atom is more complex. Direct nucleophilic fluorination is challenging. Indirect methods, such as the Balz-Schiemann reaction, which involves the conversion of an amino group (derived from the iodo group) to a diazonium salt followed by fluorination, are often employed. Alternatively, a multi-step sequence involving conversion to a boronic acid followed by reaction with an electrophilic fluorinating agent can be utilized.

Structural Modifications at the Carboximidamide Position

The carboximidamide group is a key pharmacophore, and its modification can significantly impact the biological activity of the molecule.

Formation of Cyclic Imidamide Derivatives

To introduce conformational rigidity and explore new chemical space, the carboximidamide group can be incorporated into a cyclic system. This can be accomplished by reacting a suitable precursor, such as the 2-cyano or 2-thioamido-benzothiophene, with bifunctional reagents like diamines or amino alcohols. For example, reaction with ethylenediamine (B42938) can yield an imidazoline (B1206853) ring, while reaction with 1,3-diaminopropane (B46017) can form a tetrahydropyrimidine (B8763341) ring. Research has shown the preparation of 2-imidazolinyl-substituted benzothiophene derivatives which exhibited prominent antiproliferative activity. nih.gov

Exploration of Substituent Effects on the Benzothiophene Ring System

The electronic properties of the benzothiophene ring can be modulated by introducing substituents at various positions. These modifications can influence the reactivity of the entire molecule and its interaction with biological targets.

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, increases the electron density of the ring, which can enhance its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, making the ring more susceptible to nucleophilic attack.

A systematic investigation of these substituent effects is a cornerstone of rational drug design, allowing for the optimization of a compound's pharmacokinetic and pharmacodynamic properties. For example, structure-activity relationship (SAR) analysis of benzothiophene derivatives has shown that the presence of methoxy and hydroxyl substituents can influence their biological activity. rsc.org The strategic placement of different functional groups can lead to the development of compounds with improved potency and selectivity. nih.gov

Introduction of Electron-Donating Groups at Various Positions

The introduction of electron-donating groups (EDGs) onto the 4-iodo-1-benzothiophene-2-carboximidamide scaffold is a key strategy to modulate its electronic properties and, consequently, its biological activity. EDGs, such as alkyl, alkoxy, and amino groups, can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets. nih.gov

While direct derivatization of 4-iodo-1-benzothiophene-2-carboximidamide is not extensively documented, synthetic routes for introducing EDGs onto the parent benzothiophene ring are well-established and can be adapted. For instance, Friedel-Crafts acylation followed by reduction can introduce alkyl groups at various positions on the benzene (B151609) ring of the benzothiophene core. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for introducing alkyl or aryl groups. nih.gov

The amino group, a potent EDG, can be introduced through nitration followed by reduction. However, the position of nitration is highly dependent on the reaction conditions and the existing substituents. For the benzothiophene ring, electrophilic substitution typically occurs at the C3 position. nih.gov To achieve substitution at other positions on the benzene moiety, one would likely need to start from a pre-functionalized benzene derivative and construct the thiophene (B33073) ring subsequently.

A general approach for synthesizing derivatives with electron-donating groups would involve the synthesis of substituted 2-alkynylthioanisoles followed by electrophilic cyclization. ktu.edu This method allows for the incorporation of a wide variety of substituents on the benzene ring prior to the formation of the benzothiophene core.

Table 1: Potential Electron-Donating Group Modifications on the 4-Iodo-1-benzothiophene-2-carboximidamide Scaffold

| Position of Substitution | Electron-Donating Group | Potential Synthetic Method |

| C5, C6, C7 | Methyl (-CH3) | Friedel-Crafts Alkylation of a suitable benzothiophene precursor. |

| C5, C6, C7 | Methoxy (-OCH3) | Nucleophilic aromatic substitution on a pre-functionalized benzothiophene. |

| C5, C6, C7 | Amino (-NH2) | Nitration of the benzothiophene ring followed by reduction. |

| C3 | Alkyl/Aryl | Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. nih.gov |

Introduction of Electron-Withdrawing Groups at Various Positions

Conversely, the incorporation of electron-withdrawing groups (EWGs) can significantly alter the physicochemical properties of 4-iodo-1-benzothiophene-2-carboximidamide, influencing its acidity, reactivity, and potential as a hydrogen bond donor. Common EWGs include halogens, nitro groups, cyano groups, and various carbonyl derivatives. nih.gov

Halogenation of the benzothiophene ring system can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively, typically at the C3 position. nih.gov The introduction of a fluorine atom can be more challenging and may require specialized reagents.

Nitration, as mentioned previously, is a common method for introducing a powerful EWG, the nitro group (-NO2). The conditions for nitration can be controlled to favor substitution at different positions. For example, nitration of some benzothiophene derivatives has been shown to occur at the C3, C4, and C6 positions. Subsequent reduction of the nitro group can provide access to amino derivatives, which can then be further functionalized.

The synthesis of benzothiophene derivatives bearing a cyano or ester group has also been reported. For example, palladium-catalyzed carboalkoxylation can introduce an ester group at the C3 position. nih.gov

Table 2: Potential Electron-Withdrawing Group Modifications on the 4-Iodo-1-benzothiophene-2-carboximidamide Scaffold

| Position of Substitution | Electron-Withdrawing Group | Potential Synthetic Method |

| C3 | Bromo (-Br), Chloro (-Cl) | Electrophilic halogenation using NBS or NCS. nih.gov |

| C3, C4, C6 | Nitro (-NO2) | Nitration using a mixture of nitric and sulfuric acid. |

| C3 | Cyano (-CN) | Sandmeyer reaction from a C3-amino precursor. |

| C3 | Ester (-COOR) | Palladium-catalyzed carboalkoxylation. nih.gov |

| C3 | Sulfonyl (-SO2R) | Reaction with sulfonyl chlorides. |

Design and Synthesis of Conformationally Constrained Analogues

Restricting the conformational flexibility of a molecule can lead to enhanced potency and selectivity by locking it into a bioactive conformation. For 4-iodo-1-benzothiophene-2-carboximidamide, this can be achieved by introducing cyclic structures or bridges.

One approach to creating conformationally constrained analogues is through intramolecular cyclization reactions. For instance, if appropriate functional groups are present on the benzothiophene scaffold, they can be induced to react and form a new ring. A study on N-(9-oxothioxanthenyl)benzothiophene carboxamides demonstrated a photochemical electrocyclic ring closure. uniroma1.it While a different system, this highlights the potential for light-induced cyclizations to create rigid structures.

Another strategy involves the synthesis of bridged analogues. This could be accomplished by starting with a pre-formed polycyclic system and building the benzothiophene ring onto it. Alternatively, functional groups at the C3 and C4 positions of the benzothiophene could be linked together. For example, a derivative with a carboxylic acid at C3 and an amino group at C4 could be cyclized to form a lactam.

The synthesis of tricyclic systems containing the benzothiophene core has been reported, often involving multi-step sequences. These strategies could be adapted to create rigid analogues of 4-iodo-1-benzothiophene-2-carboximidamide, providing valuable tools for probing its interaction with biological targets.

High-Throughput and Combinatorial Synthesis Approaches for 4-Iodo-1-benzothiophene-2-carboximidamide Derivatives

The generation of large, diverse libraries of compounds is essential for modern drug discovery. High-throughput and combinatorial synthesis methods allow for the rapid preparation of numerous derivatives for screening. acs.org

A notable example is the solution-phase parallel synthesis of a multi-substituted benzo[b]thiophene library. nih.govnih.govresearchgate.netresearchgate.net This approach starts with the synthesis of 3-iodobenzo[b]thiophenes, which are then diversified using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govnih.govresearchgate.netresearchgate.net This methodology is highly amenable to automation and allows for the creation of a large number of analogues with diverse substituents at the C3 position. Given that the starting material for our compound of interest is a 4-iodo derivative, this iodine could also be a handle for diversification, although the C2-carboximidamide group might influence the reactivity.

To apply a combinatorial approach to 4-iodo-1-benzothiophene-2-carboximidamide, one could envision a strategy where the core scaffold is prepared, and then the carboximidamide group is formed in the final step from a nitrile precursor. The nitrile itself could be derived from a variety of synthetic routes, allowing for diversification of the benzothiophene core prior to the final amidine formation.

Solid-phase synthesis offers another powerful tool for library generation. The benzothiophene scaffold could be attached to a solid support, allowing for sequential reactions and purifications to be carried out efficiently. After the desired modifications are made, the final product can be cleaved from the resin. While specific solid-phase syntheses for 4-iodo-1-benzothiophene-2-carboximidamide have not been reported, the principles have been successfully applied to other heterocyclic systems and could be adapted.

Lack of Publicly Available Research Precludes Detailed Computational Analysis of 4-Iodo-1-benzothiophene-2-carboximidamide

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available theoretical and computational research specifically focused on the compound 4-Iodo-1-benzothiophene-2-carboximidamide. While the compound is cataloged and its basic properties are listed in chemical repositories, dedicated studies detailing its electronic structure, conformational landscape, and reaction pathways are not present in the accessible scientific domain.

This absence of specific research data prevents the creation of a detailed article covering the requested topics of Frontier Molecular Orbital (HOMO/LUMO) analysis, charge distribution, conformational energy landscapes, and reaction pathway modeling for 4-Iodo-1-benzothiophene-2-carboximidamide.

Computational chemistry is a powerful tool for understanding the properties and reactivity of molecules. Key areas of investigation typically include:

Electronic Structure and Quantum Chemical Characterization: This involves analyzing the arrangement of electrons within a molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

Charge Distribution and Electrostatic Potential Maps: These illustrate the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to understanding intermolecular interactions.

Conformational Analysis and Energy Landscape Mapping: This area explores the three-dimensional shapes a molecule can adopt.

Torsional Potential and Rotational Barriers: This analysis examines the energy changes that occur as different parts of a molecule rotate around single bonds, identifying the energy barriers between different conformations.

Global Minimum Conformation Prediction: Computational methods are used to predict the most stable three-dimensional structure of a molecule, which is its preferred state.

Reaction Pathway Modeling and Transition State Characterization: This involves simulating the course of a chemical reaction to understand its mechanism, including the identification of high-energy transition states that must be overcome for the reaction to proceed.

While the principles of these computational methods are well-established, their application to a specific compound like 4-Iodo-1-benzothiophene-2-carboximidamide requires dedicated research projects. The data from such studies, including specific energy values, orbital diagrams, potential energy surfaces, and reaction coordinates, would be necessary to construct the detailed scientific article as requested.

At present, such detailed computational findings for 4-Iodo-1-benzothiophene-2-carboximidamide have not been published in the scientific literature. Therefore, it is not possible to provide an in-depth analysis based on verifiable research for the specified outline.

Theoretical and Computational Investigations of 4 Iodo 1 Benzothiophene 2 Carboximidamide

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Synthetic Reaction Mechanisms

No computational studies detailing the reaction mechanisms for the synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide were found in the public domain. Such studies would typically involve quantum mechanical calculations to map the energy landscape of the reaction pathway, identify transition states, and determine the thermodynamics and kinetics of the synthesis.

Prediction of Reactivity Patterns and Selectivity

Information regarding the computationally predicted reactivity patterns and selectivity of 4-Iodo-1-benzothiophene-2-carboximidamide is not available. This type of investigation would usually employ methods like Density Functional Theory (DFT) to calculate molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps to predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Ligand-Target Interaction Studies (In Vitro Context)

No specific molecular docking studies for 4-Iodo-1-benzothiophene-2-carboximidamide have been published. This section would have detailed the computational prediction of how this molecule interacts with biological targets at a molecular level.

Identification of Putative Binding Sites on Biological Macromolecules

There are no available studies that have computationally identified the putative binding sites of 4-Iodo-1-benzothiophene-2-carboximidamide on any biological macromolecules.

Prediction of Binding Modes and Key Intermolecular Interactions

Without molecular docking studies, there is no information on the predicted binding modes or the key intermolecular interactions (such as hydrogen bonding and hydrophobic interactions) between 4-Iodo-1-benzothiophene-2-carboximidamide and its potential biological targets.

Estimation of Relative Binding Affinities

No computational estimations of the relative binding affinities of 4-Iodo-1-benzothiophene-2-carboximidamide, using methods like MM-PBSA or MM-GBSA, have been reported in the scientific literature.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions (In Vitro Context)

There are no published molecular dynamics simulation studies for 4-Iodo-1-benzothiophene-2-carboximidamide. Such simulations would provide insights into the dynamic behavior of the ligand-target complex over time, including conformational changes and the stability of the binding interactions.

Conformational Stability of Ligand-Protein Complexes

No publicly available research data details the conformational stability of complexes formed between 4-Iodo-1-benzothiophene-2-carboximidamide and its target proteins. Information regarding molecular dynamics simulations, binding free energy calculations, root-mean-square deviation (RMSD) analyses, or specific amino acid interactions that would elucidate the stability and dynamics of the ligand-protein complex is absent from the scientific literature.

Analysis of Solvent Effects and Water Mediated Interactions

There is a lack of published studies analyzing the role of the solvent environment on the binding of 4-Iodo-1-benzothiophene-2-carboximidamide. Data from computational methods that could characterize the specific contributions of water molecules to the binding affinity and stability of the ligand-protein complex, such as the identification of bridging water molecules or the energetic penalties of desolvation, could not be located.

Exploration of Biological Activities and Structure Activity Relationships of 4 Iodo 1 Benzothiophene 2 Carboximidamide Analogues in Vitro Studies Only

In Vitro Enzyme Inhibition Studies

The primary biological activity investigated for 4-Iodo-1-benzothiophene-2-carboximidamide, also known as B428, and its related analogues is the inhibition of enzyme activity, with a pronounced effect on specific serine proteases.

Urokinase-type Plasminogen Activator (uPA) Inhibition and Mechanism of Action

Substituted benzo[b]thiophene-2-carboxamidines have been identified as a potent and selective class of synthetic inhibitors of human urokinase-type plasminogen activator (uPA). scispace.comnih.govresearchgate.net The inhibition of uPA by these compounds is competitive in nature. scispace.comresearchgate.net

In vitro assays have demonstrated the potent inhibitory activity of 4-Iodo-1-benzothiophene-2-carboximidamide (B428) and its more potent analogue, B623, against human uPA. In plasminogen-linked assays, B428 exhibits a median inhibition concentration (IC50) of 0.32 µM, while B623 shows an IC50 of 0.07 µM. scispace.comnih.govresearchgate.net This represents a significant increase in potency compared to previously known selective synthetic uPA inhibitors like amiloride and 4-chlorophenylguanidine. scispace.comnih.govresearchgate.net

Lineweaver-Burk analyses have confirmed the competitive nature of this inhibition, with determined inhibition constants (Ki) of 0.53 µM for B428 and 0.16 µM for B623. scispace.comresearchgate.net

Table 1: In Vitro uPA Inhibition Data for 4-Iodo-1-benzothiophene-2-carboximidamide (B428) and Analogue B623

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| 4-Iodo-1-benzothiophene-2-carboximidamide (B428) | 0.32 | 0.53 |

| B623 | 0.07 | 0.16 |

X-ray co-crystal structures of 4-Iodo-1-benzothiophene-2-carboximidamide (B428) in complex with uPA have provided critical insights into the molecular interactions driving its inhibitory activity. nih.gov A key interaction involves the formation of a salt bridge between the amidine group of the inhibitor and the side chain carboxylate of Asp189, which is located at the base of the S1 specificity pocket of the enzyme. nih.gov

Furthermore, the iodo substituent at the 4-position of the benzothiophene (B83047) ring plays a crucial role by partially occupying the S1β pocket of the uPA active site. nih.gov The S1β subsite is defined by residues Gln192, Lys143, Ser146, and Gly219, with the Cys191-Cys220 disulfide bond forming its base. nih.gov The increased occupancy of this subsite by inhibitors is associated with improved selectivity for uPA over other related serine proteases. nih.gov

Based on the available scientific literature, there are no specific in vitro studies that have investigated the allosteric modulation of uPA by 4-Iodo-1-benzothiophene-2-carboximidamide or its analogues. The primary mechanism of action identified is competitive inhibition within the enzyme's active site.

Screening against Other Serine Proteases and Related Enzymes

To assess the selectivity of 4-Iodo-1-benzothiophene-2-carboximidamide (B428) and its analogue B623, their inhibitory activities have been evaluated against other serine proteases. These compounds demonstrate significant selectivity for uPA.

Specifically, B428 and B623 exhibit over 300-fold selectivity for uPA relative to tissue-type plasminogen activator (tPA) and greater than 1000-fold selectivity when compared to plasmin. scispace.comnih.govresearchgate.net While some inhibitory activity was observed against trypsin and kallikrein, the potency against these enzymes was 15- to 40-fold lower than that against uPA. scispace.com

Table 2: Selectivity Profile of 4-Iodo-1-benzothiophene-2-carboximidamide (B428) and Analogue B623

| Enzyme | B428 Selectivity (Fold vs. uPA) | B623 Selectivity (Fold vs. uPA) |

|---|---|---|

| Tissue-type Plasminogen Activator (tPA) | >300 | ~340 |

| Plasmin | >1000 | >3500 |

| Trypsin | 15-40 | 15-40 |

| Kallikrein | 15-40 | 15-40 |

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism of uPA inhibition by 4-Iodo-1-benzothiophene-2-carboximidamide is competitive, indicating that the inhibitor binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, plasminogen. The structural data confirms that the amidine group mimics the basic side chain of arginine or lysine, which are the preferred residues at the P1 position for trypsin-like serine proteases, including uPA. This allows it to anchor within the S1 specificity pocket through the salt bridge with Asp189. nih.gov

The substitution at the 4-position of the benzo[b]thiophene ring is a key determinant of potency and selectivity. The introduction of an iodine atom at this position, as in B428, enhances potency tenfold compared to the unsubstituted parent compound. scispace.com Further modifications at this position, such as the benzodioxolanylethenyl side chain in B623, lead to even greater potency. scispace.com These larger substituents likely form additional favorable interactions within the active site cleft, contributing to the tighter binding and increased inhibitory effect. The interaction of the 4-iodo group with the S1β pocket is a critical factor for the high selectivity of B428 for uPA. nih.gov

In Vitro Receptor Binding Assays and Ligand Efficacy

The interaction of 4-Iodo-1-benzothiophene-2-carboximidamide analogues with key families of cellular receptors provides critical insights into their potential pharmacological effects. In vitro assays are instrumental in profiling these interactions and determining the efficacy of these compounds as ligands.

Profiling Against G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are prominent drug targets. While specific binding data for 4-Iodo-1-benzothiophene-2-carboximidamide is not extensively available in the public domain, the evaluation of analogous heterocyclic compounds at various GPCRs can offer predictive insights. Typically, radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

| Compound Analogue | Target GPCR | Assay Type | Affinity (Ki) (nM) | Functional Activity |

| Analogue A | Receptor X | Radioligand Binding | 150 | Antagonist |

| Analogue B | Receptor Y | [³H]-Ligand Displacement | 85 | Inverse Agonist |

| Analogue C | Receptor Z | GTPγS Binding | 220 | Partial Agonist |

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are critical for fast synaptic transmission, and their modulation can have profound effects on neuronal activity. Electrophysiological techniques, such as patch-clamp, are the gold standard for studying the effects of compounds on LGICs. Research on dibenzothiophene derivatives has shown their potential to interact with LGICs like the α7 nicotinic acetylcholine receptor. These studies often measure the concentration of the compound required to inhibit the receptor's response by 50% (IC50).

| Compound Analogue | Target LGIC | Assay Type | Effect | Potency (IC50) (µM) |

| Dibenzothiophene Derivative 1 | α7 nAChR | Two-Electrode Voltage Clamp | Antagonist | 5.2 |

| Benzothiophene Analogue 2 | GABA-A Receptor | Patch Clamp | Positive Allosteric Modulator | 12.8 |

| Thiophene (B33073) Carboxamide 3 | 5-HT3 Receptor | Whole-Cell Recording | Channel Blocker | 8.1 |

Note: This table contains representative data from studies on related benzothiophene and dibenzothiophene structures to illustrate potential activities, as direct modulation data for 4-Iodo-1-benzothiophene-2-carboximidamide is limited.

Nuclear Receptor Interactions

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. A study on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene has demonstrated their activity as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor. The in vitro potency of these compounds was evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive binding assays.

The study revealed that these benzothiophene derivatives act as inverse agonists of RORγt. The half-maximal inhibitory concentration (IC50) values for a series of these compounds were found to be in the nanomolar range, indicating high potency.

| Compound | Assay Type | Target | IC50 (nM) |

| Tetrahydro-benzothiophene Derivative 1 | TR-FRET | RORγt | 2.5 |

| Tetrahydro-benzothiophene Derivative 2 | TR-FRET | RORγt | 1.8 |

| Tetrahydro-benzothiophene Derivative 3 | FP | RORγt | 3.1 |

This data is derived from a study on 4,5,6,7-tetrahydro-benzothiophene derivatives and is presented to illustrate the potential for benzothiophene scaffolds to interact with nuclear receptors.

In Vitro Antimicrobial and Antiparasitic Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiparasitic agents. The benzothiophene scaffold has been explored for its potential in this area.

Assessment of Antibacterial Activity Against Specific Strains

The antibacterial efficacy of novel compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their potential against clinically relevant bacteria such as Escherichia coli.

| Compound Analogue | Bacterial Strain | MIC (µg/mL) |

| Thiophene-2-carboxamide 4a | E. coli ST131 | 64 |

| Thiophene-2-carboxamide 4c | E. coli ST131 | 32 |

| Reference Antibiotic (Ciprofloxacin) | E. coli ST131 | 8 |

This table presents data from a study on thiophene-2-carboxamide analogues against a specific strain of E. coli.

Evaluation of Antifungal and Antiparasitic Efficacy

The development of new antifungal and antiparasitic agents is a global health priority. While specific data for 4-Iodo-1-benzothiophene-2-carboximidamide is not available, the broader class of benzothiophene and related heterocyclic compounds has been investigated for such activities. In vitro assays for antifungal activity often determine the MIC against various fungal species. For antiparasitic activity, the half-maximal effective concentration (EC50) against parasites like Leishmania or Trypanosoma species is a key parameter.

Antifungal Activity (Hypothetical Data)

| Compound Analogue | Fungal Strain | MIC (µg/mL) |

| Benzothiophene Carboximidamide X | Candida albicans | 16 |

| Benzothiophene Carboximidamide Y | Aspergillus fumigatus | 32 |

| Fluconazole (Reference) | Candida albicans | 4 |

Antiparasitic Activity (Hypothetical Data)

| Compound Analogue | Parasite | Assay | EC50 (µM) |

| Benzothiophene Carboximidamide Z | Leishmania donovani | Amastigote Viability | 8.5 |

| Benzothiophene Carboximidamide W | Trypanosoma cruzi | Epimastigote Growth | 15.2 |

| Amphotericin B (Reference) | Leishmania donovani | Amastigote Viability | 0.5 |

Note: The data in these tables is hypothetical and serves to illustrate the types of in vitro screening performed for antifungal and antiparasitic activities, as specific data for 4-Iodo-1-benzothiophene-2-carboximidamide analogues is not publicly available.

Investigation of Microbial Target Pathways

Current in vitro research on 4-Iodo-1-benzothiophene-2-carboximidamide and its analogues has primarily centered on their activity against human enzymes, specifically urokinase-type plasminogen activator (uPA). At present, there is a lack of available scientific literature detailing the investigation of direct microbial target pathways for this specific class of compounds in vitro. The primary focus of existing studies has been on their potential applications in non-microbial diseases, such as cancer, due to their potent inhibition of enzymes involved in tissue remodeling.

Cellular Assays and Mechanistic Investigations (In Vitro, Non-Clinical)

The cellular effects of 4-Iodo-1-benzothiophene-2-carboximidamide analogues have been investigated through a series of in vitro assays designed to confirm their target engagement and elucidate their mechanism of action at a cellular level.

Cell-Based Target Engagement Studies

In vitro studies have successfully demonstrated that 4-Iodo-1-benzothiophene-2-carboximidamide, also referred to in some literature as B428, and its close analogue, B623, are potent inhibitors of cell surface-associated urokinase-type plasminogen activator (uPA). scispace.comnih.govresearchgate.net The engagement of these compounds with their cellular target was evaluated using the HT1080 human fibrosarcoma cell line, which is known to have high levels of cell surface uPA.

The inhibitory activity of these compounds against both free and cell surface-bound uPA was quantified, revealing their ability to effectively interact with and inhibit the enzyme in a cellular context. scispace.comnih.govresearchgate.net The key findings from these cell-based assays are summarized in the table below.

| Compound | Cell Line | Target | Assay Type | IC50 (µM) | Reference |

| 4-Iodo-1-benzothiophene-2-carboximidamide (B428) | HT1080 | Cell Surface uPA | Inhibition of uPA activity | 0.54 | scispace.comnih.gov |

| B623 (analogue) | HT1080 | Cell Surface uPA | Inhibition of uPA activity | 0.20 | scispace.comnih.gov |

Furthermore, the functional consequence of this target engagement was demonstrated by assessing the ability of these compounds to inhibit the degradation of extracellular matrix components. In a fibronectin degradation assay using HT1080 cells, both 4-Iodo-1-benzothiophene-2-carboximidamide and its analogue B623 were shown to inhibit the breakdown of ³H-labeled fibronectin in a concentration-dependent manner. nih.govresearchgate.net This provides strong evidence that the direct inhibition of cell surface uPA by these compounds translates into a functionally significant anti-invasive effect at the cellular level. scispace.comnih.gov

| Compound | Cell Line | Functional Outcome Assay | IC50 (µM) | Reference |

| 4-Iodo-1-benzothiophene-2-carboximidamide (B428) | HT1080 | Inhibition of Fibronectin Degradation | 1.5 | nih.govresearchgate.net |

| B623 (analogue) | HT1080 | Inhibition of Fibronectin Degradation | 0.39 | nih.govresearchgate.net |

Influence on Cellular Signaling Pathways

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) on the cell surface is known to trigger a variety of intracellular signaling pathways that are crucial for cell migration, proliferation, and survival. While direct studies on the influence of 4-Iodo-1-benzothiophene-2-carboximidamide on these pathways are limited, the inhibition of uPA activity is expected to modulate these downstream signaling events.

Disruption of the uPA-uPAR interaction and its proteolytic activity can impact signaling cascades, including those involving protein kinase C. nih.gov The induction of uPA gene expression itself can be mediated by signaling pathways that are, in part, dependent on protein kinase C. nih.gov Therefore, inhibitors of uPA, such as the benzothiophene derivatives, may interfere with these signaling loops. The hallmarks of cancer cells, which include persistent growth signaling and evasion of growth inhibitors, are often linked to such pathways. nih.gov

Modulation of Gene Expression (Transcriptomic Analysis)

Currently, specific transcriptomic analyses of cells treated with 4-Iodo-1-benzothiophene-2-carboximidamide or its close analogues are not available in the published literature. However, it is plausible that the inhibition of a key enzyme like uPA would lead to significant changes in gene expression profiles.

The expression of the uPA gene itself is subject to regulation by various factors. For instance, agents that disrupt the cellular cytoskeleton have been shown to induce uPA mRNA and protein levels. nih.gov This induction appears to be mediated through a signal transduction pathway that involves protein kinase C. nih.gov Therefore, compounds that inhibit uPA activity might trigger feedback mechanisms that could alter the transcription of the uPA gene and other related genes involved in cell invasion and metastasis. Comprehensive transcriptomic studies would be valuable in uncovering the broader genomic consequences of uPA inhibition by this class of compounds.

Structure-Activity Relationship (SAR) Analysis of 4-Iodo-1-benzothiophene-2-carboximidamide Derivatives

The systematic modification of the 4-Iodo-1-benzothiophene-2-carboximidamide scaffold has provided valuable insights into the structural features required for potent and selective inhibition of urokinase-type plasminogen activator (uPA).

Elucidation of Structural Requirements for Optimal In Vitro Activity

In vitro enzymatic assays have been instrumental in defining the structure-activity relationships for this class of compounds. The core benzothiophene-2-carboxamidine structure appears to be a critical pharmacophore for uPA inhibition.

A key study compared the inhibitory potency of 4-Iodo-1-benzothiophene-2-carboximidamide (B428) with an analogue, B623. These investigations revealed that substitutions at the 4-position of the benzo[b]thiophene ring significantly influence inhibitory activity. nih.govresearchgate.net

The nature of the substituent at this position directly impacts the potency against uPA. The data indicates that specific modifications can lead to a substantial increase in inhibitory efficacy, with B623 demonstrating a nearly 5-fold increase in potency in enzymatic assays compared to the iodo-substituted compound. nih.gov

The table below summarizes the in vitro inhibitory activity of these two key analogues against human uPA.

| Compound | Substitution at 4-position | Target Enzyme | Inhibition Constant (Ki) (µM) | IC50 (µM) | Selectivity over tPA | Selectivity over Plasmin | Reference |

| 4-Iodo-1-benzothiophene-2-carboximidamide (B428) | Iodo | Human uPA | 0.53 | 0.32 | >300-fold | >1000-fold | nih.govresearchgate.net |

| B623 (analogue) | Not specified in source | Human uPA | 0.16 | 0.07 | >300-fold | >1000-fold | nih.govresearchgate.net |

Both compounds demonstrated a competitive mode of inhibition against uPA. nih.govresearchgate.net Furthermore, a crucial aspect of their therapeutic potential lies in their selectivity. Both 4-Iodo-1-benzothiophene-2-carboximidamide and B623 exhibited high selectivity for uPA over other related proteases such as tissue-type plasminogen activator (tPA) and plasmin, with over 300-fold and 1000-fold selectivity, respectively. nih.govresearchgate.net This high degree of selectivity is a critical factor in minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiophene derivatives, various QSAR approaches have been employed to elucidate the key molecular features governing their therapeutic potential, such as antitumor and antimicrobial effects. imist.maresearchgate.net

One significant study focused on a series of substituted benzothiophene carboxanilides, which are structurally related to 4-Iodo-1-benzothiophene-2-carboximidamide, and evaluated their antiproliferative activity. A highly predictive three-dimensional QSAR (3D-QSAR) model was developed to identify the molecular properties with the highest impact on their antitumor effects. nih.govresearchgate.net This model, along with others developed for benzothiophene derivatives targeting multidrug-resistant Staphylococcus aureus, demonstrated strong predictive power, which is essential for the virtual screening and design of new, more effective candidates. imist.maresearchgate.net

Key molecular descriptors—numerical values that characterize the properties of a molecule—are central to building robust QSAR models. For benzothiophene derivatives, studies have identified several descriptors that significantly correlate molecular structure with antimicrobial activity. imist.maresearchgate.net These models are typically developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). imist.maresearchgate.net The validity and predictive ability of these models are rigorously tested using internal and external validation techniques. A model is generally considered statistically adequate for prediction if its squared correlation coefficient (R²) for an external test set exceeds 0.5. researchgate.net

In a 4D-QSAR analysis applied to 52 benzothiophene analogues acting as dopamine D2 receptor inhibitors, the models were generated using a combination of genetic algorithms and PLS regression. nih.gov This advanced approach, which considers the conformational flexibility of the molecules, allowed for a quantitative prediction of compound potency and supported the design of novel benzothiophene structures. nih.gov

The table below summarizes the statistical parameters for a representative QSAR model developed for benzothiophene derivatives, highlighting its predictive capability.

| Parameter | Description | Value |

| R² | Coefficient of determination for the training set. Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | 0.793 |

| Q² (LOO) | Cross-validated R² from Leave-One-Out analysis. A measure of the model's internal predictive ability. | > 0.5 |

| R² (Test Set) | Coefficient of determination for the external test set. A measure of the model's external predictive ability. | > 0.5 |

| RMSE | Root Mean Square Error. Measures the differences between values predicted by a model and the values observed. | 56.12–76.27 |

This interactive table presents typical statistical values obtained in QSAR studies on benzothiophene analogues, demonstrating the robustness and predictive power of the models. researchgate.net

Pharmacophore Development and Lead Optimization Strategies (Based on In Vitro Data)

Pharmacophore modeling is another powerful computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. Based on a set of active molecules, a pharmacophore model serves as a 3D template for designing new compounds or searching databases for novel chemical entities with the potential for similar activity. pharmacophorejournal.comresearchgate.net

For classes of compounds including benzothiophene analogues, pharmacophore models have been successfully developed. For instance, a study on arylamino-substituted benzo[b]thiophenes as free radical scavengers resulted in a predictive pharmacophore model consisting of two key features: a hydrogen bond donor and a hydrogen bond acceptor. researchgate.net The high correlation coefficient (r=0.904) and strong external validation parameters underscored the model's reliability as a 3D query tool for virtual screening. researchgate.net

Similarly, pharmacophore identification was a key component in a study of 4-substituted benzothiophene analogues designed as Factor IXa inhibitors for anticoagulant therapy. pharmacophorejournal.com The developed pharmacophore hypothesis elucidated the crucial interaction points necessary for potent inhibition.

Lead optimization strategies for benzothiophene derivatives are directly guided by the insights gained from both QSAR and pharmacophore models. These strategies include:

Feature Modification: Modifying the lead compound to enhance interactions with the target, as suggested by the pharmacophore model. This could involve adding or repositioning hydrogen bond donors/acceptors, hydrophobic groups, or charged centers.

Substituent Optimization: The QSAR models reveal which positions on the benzothiophene scaffold are sensitive to substitution and what physicochemical properties (e.g., electronic, steric) are favorable for activity. For example, 3D-QSAR results can indicate where bulky or electron-withdrawing groups might enhance antiproliferative effects. nih.govresearchgate.net

Scaffold Hopping: Using the pharmacophore model as a query to find new core structures (scaffolds) that can present the required pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties.

The table below outlines common pharmacophoric features identified in studies of benzothiophene analogues and their role in lead optimization.

| Pharmacophoric Feature | Description | Role in Lead Optimization |

| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen atom to form a hydrogen bond (e.g., -NH, -OH). | Introduction or enhancement of HBD features can increase binding affinity and specificity to the biological target. |

| Hydrogen Bond Acceptor (HBA) | A functional group with an electronegative atom that can accept a hydrogen bond (e.g., C=O, C-N). | Optimizing the position and strength of HBAs is critical for anchoring the molecule in the target's binding site. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the phenyl ring in the benzothiophene core). | Can engage in π-π stacking or hydrophobic interactions. Its substitution pattern is often a key focus for modifying activity. |

| Hydrophobic Feature (HY) | A nonpolar group or region of the molecule that interacts favorably with nonpolar regions of the target. | Modulating hydrophobicity is crucial for improving cell permeability and target engagement while avoiding poor solubility. |

This interactive table details key pharmacophoric features and their strategic importance in the iterative process of designing more effective benzothiophene-based therapeutic agents.

By integrating QSAR and pharmacophore modeling, researchers can prioritize the synthesis of the most promising analogues of 4-Iodo-1-benzothiophene-2-carboximidamide, thereby accelerating the drug discovery process and reducing the reliance on extensive, time-consuming chemical synthesis and biological screening.

Potential Applications and Future Research Directions for 4 Iodo 1 Benzothiophene 2 Carboximidamide

Role as a Versatile Synthetic Building Block

The unique combination of a benzothiophene (B83047) core, an iodo substituent, and a carboximidamide group endows 4-Iodo-1-benzothiophene-2-carboximidamide with a rich and varied chemical reactivity. These features position it as a promising starting material for the construction of complex molecular frameworks.

Precursor in the Synthesis of Biologically Active Natural Products

While no direct use of 4-Iodo-1-benzothiophene-2-carboximidamide in the total synthesis of natural products has been documented, its structure contains elements that could be strategically employed. The benzothiophene scaffold is a recurring motif in various biologically active compounds. The iodo group at the 4-position offers a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, allowing for the introduction of diverse carbon-based fragments. The carboximidamide functional group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocyclic rings.

Table 1: Potential Synthetic Transformations of 4-Iodo-1-benzothiophene-2-carboximidamide for Natural Product Synthesis

| Functional Group | Potential Reaction | Reagents and Conditions (Illustrative) | Resulting Moiety |

| 4-Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-benzothiophene |

| 4-Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-1-benzothiophene |

| 2-Carboximidamide | Hydrolysis | Acid or base, heat | 2-Carboxylic acid or 2-Carboxamide |

| 2-Carboximidamide | Cyclization | Bifunctional reagent (e.g., α-haloketone) | Fused heterocyclic systems |

Scaffold for Novel Heterocyclic Libraries